molecular formula C50H80N8O17 B234043 Pneumocandin C(0) CAS No. 144074-96-4

Pneumocandin C(0)

Cat. No. B234043
CAS RN: 144074-96-4
M. Wt: 1065.2 g/mol
InChI Key: IPMHTGKXJQHTQV-YWVCOZMLSA-N
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Description

Pneumocandin B0, also known as Pneumocandin C(0), is an organic chemical compound with the formula C50H80N8O17, produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β-(1→3)-D-glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .


Synthesis Analysis

Pneumocandin B0 is the starting molecule for the first semisynthetic echinocandin antifungal drug, caspofungin . In the wild-type strain, pneumocandin B0 is a minor fermentation product, and its industrial production was achieved by a combination of extensive mutation and medium optimization . The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics .


Molecular Structure Analysis

The molecular formula of Pneumocandin B0 is C50H80N8O17 . It has a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase . Six amino acids, up to five of which are non-proteinogenic, form a strictly conserved hexapeptide backbone .


Chemical Reactions Analysis

The key to the successful purification method of Pneumocandin B0 was a silica gel thin layer chromatography system that can be used to model counter current chromatography .


Physical And Chemical Properties Analysis

Pneumocandin B0 is a white crystalline powder . It is soluble in ethanol, methanol, DMF or DMSO, but has limited water solubility . Its density is 1.411 g.cm−3 .

Scientific Research Applications

  • Antifungal Activity : Pneumocandin B0, a secondary metabolite produced by the fermentation of Glarea lozoyensis, has been found to be a potent antifungal compound. It effectively separates from its major impurity, pneumocandin C0, through normal-phase liquid chromatography (Osawa, Sitrin, & Lee, 1999).

  • Activity Against Various Fungi : Pneumocandin L-743,872 has been shown to exhibit in vitro antifungal activity against a variety of molds, including Alternaria sp., Aspergillus flavus, Aspergillus fumigatus, and others, confirming its potential as an antifungal agent (Del Poeta, Schell, & Perfect, 1997).

  • Inhibiting Fungal Cell Wall Synthesis : The pneumocandins are lipohexapeptides of the echinocandin family that inhibit 1,3-β-glucan synthase, disrupting fungal cell wall biogenesis. Genetic manipulation of the biosynthetic pathway of pneumocandins has allowed for the creation of analogues with varied antifungal activities (Li et al., 2015).

  • Treatment of Fungal Infections : Pneumocandins have been effective in animal models of systemic candidiasis, disseminated aspergillosis, and pneumocystis pneumonia. Notably, they have shown high efficacy in a rat model of pulmonary aspergillosis (Kurtz et al., 1995).

  • Synthesis and Structural Activity Relationships : Novel 3′-Hty-substituted pneumocandin analogs have been prepared and evaluated for their inhibition of 1,3-β-(d)-glucan synthesis and antifungal activity against C. albicans. This research provides insights into the structural components critical for the antifungal activity of pneumocandins (Black et al., 1997).

  • Scale-Up Production : The scale-up of pneumocandin production, particularly pneumocandin B0, from Glarea lozoyensis has been studied, focusing on the chemical and physical environmental impacts on cell physiology and downstream processing (Pollard et al., 2002).

  • Drug Resistance Development : The potential for drug resistance development in Candida albicans against pneumocandins has been explored, revealing that resistant mutants may have alterations in glucan synthase, a target of pneumocandins (Kurtz et al., 1996).

Mechanism of Action

Target of Action

Pneumocandin C(0) is a member of the echinocandin family of antifungal lipopeptides . Its primary target is the β-1,3-glucan synthase complex , an enzyme responsible for the synthesis of β-1,3-glucan, a crucial component of the fungal cell wall . By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall .

Mode of Action

Pneumocandin C(0) acts as a non-competitive inhibitor of the β-1,3-glucan synthase complex . This means it binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity . The inhibition of β-1,3-glucan synthesis leads to a depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately, fungal cell lysis .

Biochemical Pathways

The biosynthesis of pneumocandin C(0) involves several complex biochemical pathways . It is produced by the filamentous fungus Glarea lozoyensis . The biosynthetic steps leading to the formation of pneumocandin B(0) and echinocandin B have been elucidated, providing a framework for understanding the biosynthesis of pneumocandin C(0) .

Pharmacokinetics

The related compound caspofungin, a semisynthetic derivative of pneumocandin b(0), is known to have good bioavailability and is used as a first-line therapy for invasive fungal infections

Result of Action

The primary result of pneumocandin C(0)'s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the inhibition of β-1,3-glucan synthesis, which disrupts the integrity of the fungal cell wall . This makes pneumocandin C(0) a potent antifungal agent .

Action Environment

The efficacy and stability of pneumocandin C(0) can be influenced by various environmental factors. For example, the production of pneumocandin B(0), a closely related compound, has been enhanced through random mutagenesis and fermentation optimization . It is likely that similar strategies could be employed to optimize the production of pneumocandin C(0).

Safety and Hazards

Pneumocandin B0 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics . This opens up possibilities for the development of improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .

properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,20S,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32?,33+,34+,35-,36+,39+,40+,41+,42-,43?,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMHTGKXJQHTQV-YWVCOZMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@@H]([C@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N8O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144074-96-4
Record name Pneumocandin C(0)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144074964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the supplementation of proline affect the production of Pneumocandin C(0) in Glarea lozoyensis?

A1: The research indicates that proline supplementation to the Glarea lozoyensis fermentation process leads to a dose-dependent decrease in Pneumocandin C(0) levels. [] This contrasts with the observed increase in Pneumocandin B(0) and E(0) levels under the same conditions. The study highlights the complex interplay between amino acid availability and the regulation of specific pneumocandin analogue synthesis in this fungus.

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